3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol
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Overview
Description
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, featuring a tert-butyl group at the 3-position and a methyl group at the 2’-position, with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced at the 2’-position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, methylation, and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Scientific Research Applications
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Used as an additive in polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol: Similar structure but with additional methyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenyldiol: Similar structure with different positioning of methyl groups.
4,4’-Di-tert-butyl-2,2’-biphenyldiol: Similar structure with additional tert-butyl groups.
Uniqueness
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20O |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-tert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-7-5-6-8-14(12)13-9-10-16(18)15(11-13)17(2,3)4/h5-11,18H,1-4H3 |
InChI Key |
MIGHBKRXISUNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
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